molecular formula C7H10O3 B6160805 methyl 5-hydroxycyclopent-1-ene-1-carboxylate CAS No. 328239-96-9

methyl 5-hydroxycyclopent-1-ene-1-carboxylate

Cat. No.: B6160805
CAS No.: 328239-96-9
M. Wt: 142.15 g/mol
InChI Key: HGGXZPWLTPCQGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of MHCPC involves a cyclopentene ring with a carboxylate group and a hydroxyl group . Detailed structural analysis, including NMR and X-ray diffraction studies, would provide more precise information about the spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of MHCPC, such as its melting point, boiling point, and density, were not found in the available resources . These properties can be determined experimentally or estimated using computational chemistry methods.

Mechanism of Action

Methyl 5-hydroxycyclopent-1-ene-1-carboxylate acts as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase. It works by binding to the active site of the enzyme, preventing the enzyme from carrying out its normal function. This inhibition can be used to study the function of enzymes and to develop new drugs.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It is an inhibitor of cytochrome P450, which is involved in the metabolism of drugs and toxins. It is also an inhibitor of monoamine oxidase, which is involved in the breakdown of neurotransmitters. In addition, it has been shown to have anti-inflammatory and antifungal activities.

Advantages and Limitations for Lab Experiments

Methyl 5-hydroxycyclopent-1-ene-1-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life and minimal reactivity. It is also relatively inexpensive and can be easily synthesized. However, there are some limitations to its use in laboratory experiments. It is not soluble in water and is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of methyl 5-hydroxycyclopent-1-ene-1-carboxylate. It has potential applications in the development of new drugs, as an inhibitor of enzymes involved in drug metabolism. It may also be used as a substrate for the synthesis of various compounds, or as an inhibitor of other enzymes, such as proteases or phosphatases. In addition, it may be used in the study of biochemical and physiological processes, such as inflammation or cancer. Finally, it may be used in the development of new analytical methods, such as high-performance liquid chromatography or mass spectrometry.

Synthesis Methods

Methyl 5-hydroxycyclopent-1-ene-1-carboxylate can be synthesized in a two-step process. First, cyclopent-1-ene-1-carboxylic acid is reacted with a base, such as sodium hydroxide, to form the corresponding sodium salt. This is then reacted with methyl iodide to produce this compound. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-25°C.

Scientific Research Applications

Methyl 5-hydroxycyclopent-1-ene-1-carboxylate has a wide range of applications in scientific research. It is used in biochemistry and pharmacology as a precursor for the synthesis of other compounds. It is also used as a reagent in organic synthesis and for the production of pharmaceuticals. In addition, it is used as an inhibitor of enzymes, such as cytochrome P450 and monoamine oxidase, and as a substrate for the synthesis of various compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-hydroxycyclopent-1-ene-1-carboxylate involves the conversion of a cyclopentene derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Methyl acrylate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methyl acrylate in the presence of sodium hydroxide to form methyl 5-cyclopenten-1-yl-2-methylacrylate.", "Step 2: The resulting product is then treated with hydrochloric acid to form methyl 5-cyclopenten-1-yl-2-methylacrylate hydrochloride.", "Step 3: The hydrochloride salt is then treated with sodium bicarbonate to form the free base of methyl 5-cyclopenten-1-yl-2-methylacrylate.", "Step 4: The free base is then reacted with methanol in the presence of a catalyst to form methyl 5-hydroxycyclopent-1-ene-1-carboxylate." ] }

328239-96-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 5-hydroxycyclopentene-1-carboxylate

InChI

InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h3,6,8H,2,4H2,1H3

InChI Key

HGGXZPWLTPCQGR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCCC1O

Purity

95

Origin of Product

United States

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